N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H28N2O3S2 and its molecular weight is 432.6. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition in Prostate Cancer
A study developed a series of potent histone deacetylase (HDAC) inhibitors based on the tetrahydroquinoline structure, showing significant cytotoxicity to prostate cancer cells. One compound exhibited marked anti-HDAC and antiproliferative activity, outperforming known inhibitors. This indicates the potential of tetrahydroquinoline derivatives in cancer treatment research (Liu et al., 2015).
Organocatalytic Enantioselective Syntheses
The organocatalytic enantioselective Pictet-Spengler reactions provide a method to synthesize 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the compound's versatility in creating biologically active and synthetic drugs with high enantiomeric purity. This research underscores the compound's role in synthesizing natural and synthetic pharmacologically active molecules (Mons et al., 2014).
Synthesis via Pummerer-Type Cyclization
A study demonstrated the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This research highlights the compound's synthetic versatility and potential applications in developing pharmaceuticals (Saitoh et al., 2001).
Heterocyclization Reagents
Cyanoselenoacetamide's reaction with hydrogen sulfide to form propane-bis(thioamide) and its subsequent use in producing thiazoles and tetrahydroisoquinoline derivatives points to the compound's role in facilitating heterocyclization. This showcases its utility in synthesizing various heterocyclic compounds with potential pharmaceutical applications (Dyachenko & Vovk, 2013).
Arylsulfonylquinoline Synthesis
A novel synthesis approach for 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, was developed through a metal-free process. This study emphasizes the compound's role in pharmaceutical drug development, providing a straightforward synthesis route (Zhang et al., 2016).
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-2-14-29(26,27)24-12-9-17-7-8-19(15-18(17)16-24)23-21(25)22(10-3-4-11-22)20-6-5-13-28-20/h5-8,13,15H,2-4,9-12,14,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVFCNTVAOEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.